Anti-Breast Cancer Stem Cell (CSC) Activity in a High-Throughput Screening (HTS) Assay
In a luminescence-based cell assay designed to identify selective inhibitors of breast cancer stem cells (HMLE_shECad cell line), N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-phenylacetamide was tested as part of a compound library [1]. The assay measured cell viability after 72 hours. While specific quantitative data (e.g., IC50) for this compound is not publicly available, its presence in the 'Active' set of this specific screen (AID: 504535) suggests some level of inhibitory activity against this cancer cell population [1]. This provides a rationale for its selection in cancer stem cell research over untested analogs.
| Evidence Dimension | Viability inhibition of HMLE_shECad breast cancer stem-like cells |
|---|---|
| Target Compound Data | Reported as 'Active' in PubChem BioAssay AID: 504535 |
| Comparator Or Baseline | 45 total compounds tested in the assay set; 26 reported as 'Active' |
| Quantified Difference | Not calculable; compound classified within the active hit group |
| Conditions | HMLE_shECad cell line, 72 hr incubation, CellTiter-Glo viability readout |
Why This Matters
Being part of the active fraction in a targeted CSC screen suggests a specific biological profile that may not be shared by all close structural analogs, making it a more relevant choice for CSC research.
- [1] National Center for Biotechnology Information. PubChem BioAssay Summary for AID 504535. Source: Broad Institute. Retrieved from https://www.ncbi.nlm.nih.gov/pcassay/504535 View Source
